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Compound of Interest

Compound Name: 4-Methylaminorex

Cat. No.: B1203063 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-
Methylaminorex (4-MAX), a potent central nervous system stimulant. The following protocols

are designed to assist in the identification, quantification, and chiral separation of 4-
Methylaminorex and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a robust technique for the identification and quantification of 4-Methylaminorex,

particularly in biological samples. Derivatization is often employed to improve the

chromatographic properties of the analyte.

Application Note:
This protocol details the quantitative determination of cis- and trans-4-Methylaminorex in

plasma, urine, and tissue samples following derivatization with a silylating agent.[1] This

method is suitable for forensic toxicology and clinical research applications.

Experimental Protocol:
Sample Preparation (Urine, Plasma, Tissue):
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To 1 mL of the biological sample, add an internal standard.

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.

Evaporate the extract to dryness under a stream of nitrogen.

Derivatization:

Reconstitute the dried extract in a suitable solvent.

Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide

(MTBSTFA).

Heat the mixture to facilitate the derivatization of the amino and hydroxyl groups to form tert-

butyldimethylsilyl (TBDMS) derivatives.[1]

GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 6890N GC or equivalent.[2]

Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or similar non-polar capillary column.[2]

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

Injector: Splitless or split (e.g., 50:1 split ratio) at 250 °C.[2]

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at

25 °C/min to 295 °C and held for 3 minutes.[2]

Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[2]

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

Mass Range: m/z 40–450.[2]

Transfer Line Temperature: 280 °C.[2]

Quantitative Data Summary:
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Parameter Value Reference

Application
Quantitative determination of

cis- and trans-4-MAX
[1]

Matrix Plasma, Urine, Tissue [1]

Derivatizing Agent tert-butyldimethylsilyl (TBDMS) [1]

Experimental Workflow Diagram:
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GC-MS analysis workflow for 4-Methylaminorex.

Liquid Chromatography-Mass Spectrometry (LC-
MS) Analysis
LC-MS and its high-resolution counterpart (LC-HRMS) are powerful tools for the

characterization of 4-Methylaminorex and its derivatives, offering high sensitivity and

specificity. These methods can often distinguish between isomers.[2]

Application Note:
This protocol describes the separation and identification of cis- and trans-isomers of 3′,4′-

methylenedioxy-4-methylaminorex (MDMAR), a derivative of 4-Methylaminorex, using LC-

MS.[2] The method is applicable to the analysis of novel psychoactive substances. It is

important to note that aqueous mobile phases can cause isomerization of the cis- to the trans-

form under certain HPLC conditions.[2]

Experimental Protocol:
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Sample Preparation:

Dissolve samples in methanol to a concentration of 1 mg/mL.[2]

For LC-MS analysis, further dilute the sample in acetonitrile/water (1:1, containing 0.1%

formic acid) to a concentration of 10 μg/mL.[2]

LC-MS Instrumentation and Conditions:

Liquid Chromatograph: Agilent 1100 LC system or equivalent.[2]

Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase A: 0.1% formic acid in water.[2]

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

Gradient: A suitable gradient to achieve separation.

Flow Rate: 1 mL/min.[2]

Column Temperature: 30 °C.[2]

Injection Volume: 1 µL.[2]

Mass Spectrometer: Agilent LC-MSD or a high-resolution mass spectrometer.[2]

Ionization Mode: Positive electrospray ionization (ESI+).[2]

Capillary Voltage: 3500 V.[2]

Drying Gas (N2) Temperature: 350 °C.[2]

Drying Gas (N2) Flow: 12 L/min.[2]

Nebulizer Gas (N2) Pressure: 60 psi.[2]

Fragmentor Voltage: 70 V.[2]
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Selected Ion Monitoring (SIM): m/z 221 and 178 for MDMAR.[2]

Quantitative Data Summary:
Parameter Value (for MDMAR) Reference

Retention Time (cis-isomer) 15.25 min [2]

Retention Time (trans-isomer) 16.29 min [2]

Protonated Molecule [M+H]+ m/z 221 [2]

Key Fragment Ion m/z 178 [2]

Experimental Workflow Diagram:
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LC-MS analysis workflow for 4-Methylaminorex derivatives.

Chiral High-Performance Liquid Chromatography
(HPLC) with UV Detection
Chiral HPLC is essential for the separation and characterization of the stereoisomers of 4-
Methylaminorex, which can exhibit different pharmacological activities.

Application Note:
This protocol is for the chiral separation of halogenated 4-Methylaminorex derivatives using

an amylose-based chiral stationary phase.[3] This method allows for the determination of the

enantiomeric composition of a sample.

Experimental Protocol:
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Sample Preparation:

Dissolve the sample in a suitable solvent compatible with the mobile phase.

HPLC Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: Lux i-Amylose-1 (250 mm x 4.6 mm, 5 µm particle size).[3]

Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[3]

Flow Rate: 2.0 mL/min.[3]

Column Temperature: 25 °C.[3]

Injection Volume: 5 µL.[3]

Detection: UV at 220 nm.[4]

Mode: Isocratic.[3]

Chiral Separation Data for Halogenated Derivatives:

Analyte

Retention
Times (t) of
Enantiomers
(min)

Separation
Factor (α)

Resolution
(Rs)

Reference

4′-fluoro-4-

methylaminorex
t1: 10.1, t2: 12.0 1.24 2.02 [3]

4′-chloro-4-

methylaminorex
t1: 11.2, t2: 14.2 1.33 2.51 [3]

4′-bromo-4-

methylaminorex
t1: 12.3, t2: 16.2 1.38 2.89 [3]

Experimental Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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